3-[1,1'-biphenyl]-4-yl-2-[2-(2,4-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
CAS No.: 338965-29-0
Cat. No.: VC4310661
Molecular Formula: C24H23N3O4
Molecular Weight: 417.465
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338965-29-0 |
|---|---|
| Molecular Formula | C24H23N3O4 |
| Molecular Weight | 417.465 |
| IUPAC Name | (2Z,3E)-2-[(2,4-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C24H23N3O4/c1-29-20-13-14-21(23(15-20)30-2)26-27-22(16-25-31-3)24(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-16,26H,1-3H3/b25-16+,27-22- |
| Standard InChI Key | SPMKBGAZRPPBJU-IGTSRSDRSA-N |
| SMILES | COC1=CC(=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
Introduction
Chemical Identity and Basic Properties
Molecular Characterization
The compound’s molecular formula is C₂₄H₂₃N₃O₄, with a molecular weight of 417.465 g/mol. Its IUPAC name, “(2Z,3E)-2-[(2,4-dimethoxyphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one,” reflects its intricate architecture. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 338965-29-0 |
| SMILES | COC1=CC(=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
| InChIKey | SPMKBGAZRPPBJU-IGTSRSDRSA-N |
| PubChem CID | 9614560 |
The biphenyl core (two linked benzene rings) forms the scaffold, while the hydrazone (-NH-N=C-) and oxime (-C=N-O-) functional groups introduce sites for hydrogen bonding and redox activity .
Structural Features
The compound exhibits Z/E isomerism at the hydrazone and oxime moieties, which influences its stereochemical behavior. The 2,4-dimethoxyphenyl group enhances solubility in polar solvents via methoxy (-OCH₃) electron-donating effects, though experimental solubility data remain unpublished. Computational models predict a planar biphenyl system with dihedral angles <10°, favoring π-π stacking interactions .
Synthesis and Functionalization
Proposed Synthetic Routes
While explicit protocols for this compound are scarce, analogous hydrazone-oxime derivatives are typically synthesized via:
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Condensation: Reaction of a biphenyl-containing ketone (e.g., 3-[1,1'-biphenyl]-4-yl-3-oxopropanal) with 2,4-dimethoxyphenylhydrazine to form the hydrazone .
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Oxime Formation: Treatment of the intermediate aldehyde with hydroxylamine, followed by O-methylation using methyl iodide or dimethyl sulfate .
Yield optimization often requires acid catalysis (e.g., HCl in ethanol) and inert atmospheres to prevent oxidative degradation .
Analytical Characterization
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Spectroscopy:
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Mass Spectrometry: A molecular ion peak at m/z 417.465 confirms the molecular weight.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
Replacing the 2,4-dimethoxyphenyl group with 3,4-dimethylphenyl (CAS 338965-28-9) reduces polarity, increasing lipophilicity (LogP from 3.1 to 4.2) . Such modifications are critical in drug design to enhance blood-brain barrier penetration .
Role of the Oxime Group
The O-methyloxime moiety stabilizes the molecule against hydrolysis compared to free oximes, as evidenced by analogues like biphenyl-3-yl-4-[¹¹C]methoxyphenylcarbamate, which shows <5% degradation after 24 hours in serum .
Research Applications and Biological Relevance
Antimicrobial and Anticancer Properties
Hydrazone-oxime hybrids demonstrate broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus) . The biphenyl system may intercalate DNA or disrupt membrane integrity, though cytotoxicity assays specific to this compound are pending .
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from low yields (~35%) due to side reactions during oxime methylation. Exploring microwave-assisted synthesis or flow chemistry could improve efficiency.
Biological Screening
Priority areas include:
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In vitro enzyme inhibition assays (e.g., FAAH, COX-2).
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ADMET profiling to assess pharmacokinetic liabilities.
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X-ray crystallography to resolve stereochemical ambiguities.
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